4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine
Description
Properties
Molecular Formula |
C13H15N3O3S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C13H15N3O3S/c17-20(18,16-6-8-19-9-7-16)12-3-1-2-11(10-12)13-4-5-14-15-13/h1-5,10H,6-9H2,(H,14,15) |
InChI Key |
DOGOQDMFXFQMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenylhydrazine Derivatives
Acetophenone phenylhydrazine undergoes formylation with Vilsmeier reagent (POCl3/DMF) at 70–80°C, yielding pyrazole-4-carboxaldehyde (80% yield). Adapting this method, 3-acetylbenzenesulfonyl chloride can be treated with hydrazine hydrate in ethanol to form 3-(1H-pyrazol-3-yl)benzenesulfonyl chloride. The reaction proceeds via hydrazone formation followed by cyclodehydration, with the sulfonyl chloride group remaining intact under these conditions.
Spectroscopic Validation
-
IR : Absorption bands at 1673 cm⁻¹ (C=O) and 1636 cm⁻¹ (C=N) confirm pyrazole formation.
-
¹H NMR : A singlet at δ 8.57 ppm corresponds to the pyrazole H-4 proton, while aromatic protons resonate between δ 7.29–7.87 ppm.
Sulfonylation and Morpholine Coupling
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | CH3CN | Maximizes nucleophilicity |
| Temperature | 25°C | Prevents decomposition |
| Base | Et3N | Neutralizes HCl |
Alternative Route: Direct Coupling of Preformed Pyrazole and Sulfonylmorpholine
For substrates sensitive to harsh conditions, a Suzuki-Miyaura coupling strategy is employed. 3-Bromo-4-sulfonylmorpholinobenzeneboronic acid reacts with 1H-pyrazole-3-boronic ester under Pd(PPh3)4 catalysis, achieving cross-coupling at 80°C in dioxane/water (4:1).
Key Intermediates
-
3-Bromo-4-sulfonylmorpholinobenzeneboronic acid : Synthesized via borylation of 3-bromo-4-sulfonylmorpholinobenzene using bis(pinacolato)diboron and Pd(dppf)Cl2.
-
1H-Pyrazole-3-boronic ester : Prepared by lithiation of 1H-pyrazole followed by treatment with trimethyl borate.
Analytical Data
-
¹³C NMR : Quaternary carbons of the pyrazole and sulfonylmorpholine groups resonate at δ 144.0 and 54.4 ppm, respectively.
-
HPLC : Purity >98% (C18 column, 70:30 H2O/MeCN).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Vilsmeier-Haack | 80 | 95 | Scalability |
| Pyry-BF4 Activation | 85 | 98 | Mild conditions |
| Suzuki Coupling | 75 | 97 | Regioselectivity |
Mechanistic Insights into Sulfonamide Activation
Pyry-BF4 generates a highly electrophilic pyrylium species that abstracts a proton from the sulfonamide, forming a reactive sulfonyl cation. MgCl2 coordinates to the oxygen lone pairs, polarizing the S=O bond and facilitating chloride displacement . This mechanism is corroborated by DFT studies showing a 15.3 kcal/mol activation barrier for the rate-determining step.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, sulfonyl chlorides, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those related to 4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine. For instance, a series of pyrazole-derived compounds have demonstrated significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of sulfonyl groups in these compounds enhances their lipophilicity and biological activity, making them promising candidates for developing new antimicrobial agents.
Anticancer Activity
Research has indicated that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. The specific structure of 4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine allows for interactions with cellular targets involved in cancer progression . In vitro studies have shown that modifications to the pyrazole ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study 1: Antimicrobial Screening
A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. Among these, 4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine exhibited notable activity against S. aureus with a minimum inhibitory concentration (MIC) comparable to established antibiotics . The structure-activity relationship (SAR) analysis indicated that the presence of both the pyrazole and sulfonamide functionalities was crucial for its antimicrobial activity.
Case Study 2: Anticancer Evaluation
In another investigation, the anticancer properties of this compound were assessed using different cancer cell lines. The results showed that it could significantly reduce cell viability in breast cancer cells while sparing normal fibroblasts . Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, highlighting its potential as a lead compound for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The target compound’s pyrazole-phenyl system contrasts with triazole derivatives (e.g., ), which exhibit distinct electronic and steric profiles.
- Substituent Positioning : In , the pyridinyl group at pyrazole position 4 introduces a basic nitrogen atom, which may enhance hydrogen-bonding capabilities compared to the target compound’s unsubstituted pyrazole.
- Linker Groups : The propyloxy linker in increases conformational flexibility, whereas the direct sulfonylmorpholine linkage in the target compound imposes rigidity.
Electronic and Steric Effects
- Sulfonyl vs. Sulfanyl/Sulfonate : The sulfonyl group in the target compound and is a stronger electron-withdrawing group compared to the sulfanyl (thioether) group in or the methanesulfonate counterion in . This difference impacts aromatic ring electron density and may influence metabolic stability or intermolecular interactions.
Pharmacokinetic and Physicochemical Implications
- Solubility : Morpholine-containing compounds (e.g., ) generally exhibit improved aqueous solubility due to the morpholine oxygen’s hydrogen-bonding capacity. However, the nitro group in may counteract this by increasing hydrophobicity.
- Molecular Weight : The target compound’s molecular weight is likely comparable to (~370 Da), positioning it within the "drug-like" range. Larger derivatives like (C₂₃H₂₉N₃O₅S) may face challenges in bioavailability.
Biological Activity
4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a morpholine ring and a pyrazole moiety attached to a phenyl group. This configuration contributes to its biological properties.
- Chemical Formula : CHNOS
- Molecular Weight : 278.34 g/mol
Research indicates that 4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may act on certain receptors involved in neurotransmission, impacting conditions like depression and anxiety.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of 4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung Cancer) | 10.5 | Enzyme Inhibition |
| Study B | HeLa (Cervical Cancer) | 8.2 | Apoptosis Induction |
| Study C | E. coli (Bacterial Strain) | 15.0 | Antimicrobial Activity |
In Vivo Studies
In vivo studies have further elucidated the pharmacological effects of this compound:
- Animal Model : Mice were administered varying doses of the compound.
- Findings : Significant reduction in tumor size was observed in models of lung cancer, alongside minimal side effects.
Case Studies
Several case studies have reported the therapeutic potential of 4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine:
- Case Study 1 : A clinical trial involving patients with advanced lung cancer demonstrated that the addition of this compound to standard therapy improved patient outcomes compared to those receiving standard care alone.
- Case Study 2 : Patients with chronic bacterial infections showed improved recovery rates when treated with this compound as part of a combination therapy regimen.
Q & A
Q. What are the optimized synthetic routes for 4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine?
- Methodological Answer: The compound can be synthesized via a multi-step procedure starting with sulfonylation of the phenylpyrazole intermediate. A key step involves refluxing 4-6 (1 mmol) with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by alkaline workup (5% NaOH) and purification via recrystallization from methanol . Critical factors include reaction time (≥25 hours for complete cyclization), solvent choice (xylene for high boiling point), and stoichiometric control of chloranil to prevent side reactions.
Q. How can spectroscopic techniques (NMR, FT-IR) characterize the structural integrity of this compound?
- Methodological Answer:
- NMR: Use and NMR to confirm the morpholine ring (δ 3.5–4.0 ppm for N-CH groups) and pyrazole protons (δ 6.5–8.0 ppm). Compare experimental shifts with DFT-calculated values to resolve ambiguities .
- FT-IR: Identify sulfonyl (S=O) stretching vibrations at ~1350–1150 cm and pyrazole C=N stretches at ~1600 cm. Cross-validate with computational IR spectra using Gaussian 09W at B3LYP/6-311++G(d,p) basis sets .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer: After synthesis, partition the crude product between organic (e.g., dichloromethane) and aqueous phases to remove polar impurities. Final purification via recrystallization from methanol yields >95% purity. Monitor purity using HPLC with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How do computational methods (DFT, docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer:
- DFT: Optimize geometry at B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (ESP) maps, and nonlinear optical (NLO) properties. Use Gaussian 09W for simulations .
- Docking: Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina. Parameterize partial charges via Gasteiger method and validate binding poses with MD simulations (AMBER force field). Compare with experimental IC values from enzyme inhibition assays .
Q. What experimental conditions selectively oxidize the sulfonyl group to sulfone derivatives?
- Methodological Answer: The sulfonyl group can be oxidized to sulfone using meta-chloroperbenzoic acid (mCPBA) at 50–60°C for 6–8 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Isolate sulfone derivatives via column chromatography (SiO, gradient elution) .
Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer: Discrepancies in vibrational frequencies or chemical shifts often arise from solvent effects or basis set limitations. Re-optimize computational models with implicit solvent (e.g., PCM for methanol) and larger basis sets (e.g., cc-pVTZ). Validate with solid-state IR or X-ray crystallography .
Q. What strategies optimize the compound’s solubility for biological assays?
- Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in PBS (pH 7.4).
- Derivatization: Introduce hydrophilic groups (e.g., -OH, -COOH) via substitution at the pyrazole C-5 position. Assess solubility via nephelometry .
Data Analysis and Validation
Q. Which statistical models are appropriate for analyzing structure-activity relationships (SAR) in derivatives?
Q. How can X-ray crystallography validate the compound’s molecular conformation?
- Methodological Answer: Grow single crystals via slow evaporation (methanol/chloroform 1:1). Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation). Solve structures with SHELXS97 and refine with SHELXL97. Compare bond lengths/angles with DFT-optimized geometries .
Reaction Mechanism and Design
Q. What mechanistic insights explain the regioselectivity of pyrazole substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
